3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
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Overview
Description
3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a cyclopentane, isoxazole, and pyridine moiety, making it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups or carbonyl functionalities using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in aqueous conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, alkylated, or acylated compounds, which can further be utilized in different applications.
Scientific Research Applications
3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase FGFR1, it binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound with similar biological activities.
Cyclopenta[b]pyridine derivatives: These compounds share the cyclopentane and pyridine moieties and exhibit a wide range of biological activities.
Uniqueness
3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid stands out due to its additional isoxazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C16H12N2O3 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-phenyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)12-10-7-4-8-11(10)17-15-13(12)14(18-21-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,19,20) |
InChI Key |
BVIXHXLSZSXJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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